![molecular formula C19H21Cl2N3O3S2 B2760736 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1215804-85-5](/img/structure/B2760736.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride
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Overview
Description
The compound “[1,3]Dioxolo [4’,5’:4,5]benzo [1,2-d]thiazol-6-amine” is similar to the one you’re asking about . It has a molecular weight of 194.21 . It’s stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
There are some studies on the synthesis of related compounds. For example, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Molecular Structure Analysis
The InChI code for “[1,3]Dioxolo [4’,5’:4,5]benzo [1,2-d]thiazol-6-amine” is 1S/C8H6N2O2S/c9-8-10-4-1-5-6 (12-3-11-5)2-7 (4)13-8/h1-2H,3H2, (H2,9,10) .Physical And Chemical Properties Analysis
The compound “[1,3]Dioxolo [4’,5’:4,5]benzo [1,2-d]thiazol-6-amine” is a solid at room temperature . It has a molecular weight of 194.21 .Scientific Research Applications
- The compound has demonstrated antiemetic properties, making it relevant in managing nausea and vomiting. Researchers have investigated its effectiveness in treating chemotherapy-induced nausea and postoperative emesis .
- Researchers have studied the compound’s interaction with sodium tetraphenyl borate, leading to the formation of an ion-associate complex. This green chemistry approach has implications for drug delivery and formulation .
- Density and refractive index measurements have been conducted for the compound in aqueous solutions. These studies provide insights into its molecular interactions and solvation behavior .
- Metoclopramide Analogs : Metoclopramide impurity A and Metoclopramide Related Compound A. These analogs offer potential alternatives or modifications for improved efficacy or reduced side effects .
Antiemetic Activity
Ion-Associate Complex Formation
Molar Refraction and Polarizability Studies
Metoclopramide Analogs
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2.ClH/c1-3-22(4-2)7-8-23(18(24)15-5-6-17(20)27-15)19-21-12-9-13-14(26-11-25-13)10-16(12)28-19;/h5-6,9-10H,3-4,7-8,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCNFLYBJNENPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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